molecular formula C8H12N2O2S B1358448 (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine CAS No. 782436-54-8

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine

Cat. No.: B1358448
CAS No.: 782436-54-8
M. Wt: 200.26 g/mol
InChI Key: UVQSGDALKMEECP-UHFFFAOYSA-N
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Description

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its primary research application is as a key precursor in the synthesis of heterocyclic compounds, particularly pyrazole and pyrazoline derivatives, which are scaffolds of significant interest in drug discovery [https://www.chemspider.com/Chemical-Structure.59707500.html]. This compound is notably recognized for its role in the synthesis and study of agrochemicals, serving as a building block for herbicides such as pyroxasulfone and related sulfonylaryl-based molecules [https://www.thermofisher.in/chemicals/en/product/125430010.html]. The reactive hydrazine group allows for condensation reactions with various carbonyl compounds, including diketones and aldehydes, to construct nitrogen-containing heterocycles. These synthesized heterocycles are then investigated for their biological activity, exploring mechanisms of action related to enzyme inhibition or receptor antagonism. Researchers utilize this aryl hydrazine to develop novel compounds for screening against agricultural pests and for probing new pharmacological targets, making it an essential tool for chemists and biochemists in both agrochemical and pharmaceutical development pipelines. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methyl-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQSGDALKMEECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine typically involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine involves its interaction with biological targets such as enzymes and receptors. For example, its anti-inflammatory activity is thought to be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine with structurally related sulfonylhydrazines, highlighting substituent variations and their implications:

Compound Name Substituents Key Structural Features Biological Activity/Notes Source
This compound 2-CH₃, 4-SO₂CH₃ Steric hindrance from 2-CH₃; strong EWG at 4 Potential antitumor agent (inferred)
(4-(Methylsulfonyl)phenyl)hydrazine 4-SO₂CH₃ No steric hindrance; para-substituted EWG Intermediate for triazole synthesis
[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine 2-F, 4-SO₂CH₃ Electron-withdrawing F enhances polarity High purity (98%); experimental compound
1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine 4-F, 2-SO₂CH₃ Fluoro and sulfonyl meta-substitution Synthetic intermediate; CAS 914637-59-5
4-[(4-Isopropyl-benzenesulfonyl)phenyl]hydrazine 4-SO₂C₆H₄(i-Pr) Bulky isopropyl group; lipophilic Supplier-available; CHEMBL1353783

Key Observations :

  • Electron-withdrawing groups (EWG) : The methylsulfonyl group (SO₂CH₃) at the 4-position is a common feature, enhancing stability and interaction with biological targets via hydrogen bonding or dipole interactions .
  • Steric Effects : The 2-methyl group in the target compound may reduce rotational freedom and hinder nucleophilic attack compared to unsubstituted analogs like (4-(methylsulfonyl)phenyl)hydrazine .

Reactivity Differences :

  • Steric Hindrance : The 2-methyl group in the target compound may slow down reactions requiring planar transition states (e.g., cyclization) compared to para-substituted analogs.
  • Electronic Effects : The methylsulfonyl group activates the phenyl ring toward electrophilic substitution at the meta position, directing further functionalization .

Physical and Spectral Properties

  • Melting Points : Sulfonylhydrazines generally have high melting points (>150°C) due to strong intermolecular hydrogen bonding (e.g., (4-(methylsulfonyl)phenyl)hydrazine hydrochloride, CAS 17852-67-4) .
  • IR Spectroscopy : ν(SO₂) appears at ~1150–1250 cm⁻¹; ν(NH) stretches at ~3150–3400 cm⁻¹ .
  • NMR : Aromatic protons near the sulfonyl group resonate downfield (δ 7.5–8.5 ppm in ¹H-NMR) .

Biological Activity

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound's structure suggests that it may interact with various biological targets, leading to significant therapeutic effects.

The compound can be characterized by its molecular formula C9H12N2O2SC_9H_{12}N_2O_2S, indicating the presence of a methylsulfonyl group which may enhance its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain pathogens.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation .
  • Mechanism of Action :
    • The mechanism appears to involve apoptosis induction, with studies showing increased early apoptotic cell fractions after treatment with the compound. For instance, at concentrations above 100 µM, substantial apoptosis was observed in treated cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against malaria pathogens.

Research Findings

  • A series of hydrazone derivatives related to this compound demonstrated significant antimalarial activity both in vitro and in vivo. These derivatives were found to chelate free iron and inhibit heme polymerization, which is critical for the survival of malaria parasites .

Data Summary

Biological Activity Cell Line/Pathogen IC50 Value Mechanism
AnticancerA549Low micromolarApoptosis
AnticancerSW480Low micromolarApoptosis
AntimicrobialPlasmodium falciparumNot specifiedIron chelation

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves functionalization of the phenyl ring with methylsulfonyl and methyl groups, followed by hydrazine introduction. For example, bromination/fluorination of the ring (if applicable) precedes sulfonation using methylsulfonyl chloride. Hydrazine is then introduced via nucleophilic substitution or condensation. Critical parameters include temperature (60–100°C for sulfonation), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios (e.g., 1:1.2 hydrazine:precursor). Monitoring via TLC and intermediate purification by column chromatography ensures yield optimization .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrazine connectivity. For example, the methylsulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) appears as a singlet (~3.3 ppm for 1H^1H, ~45 ppm for 13C^{13}C).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of NH2NH2\text{NH}_2\text{NH}_2).
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm1^{-1}) and sulfonyl S=O bonds (~1350–1150 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Use fume hoods to avoid inhalation of vapors (methylsulfonyl groups may release irritants).
  • Wear nitrile gloves and goggles to prevent skin/eye contact, as sulfonated compounds can cause burns.
  • Store in airtight containers away from oxidizing agents to prevent unintended reactions .

Advanced Research Questions

Q. How do electronic effects of the methylsulfonyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodology : The electron-withdrawing nature of SO2CH3\text{SO}_2\text{CH}_3 activates the phenyl ring for electrophilic attacks but deactivates it for nucleophilic substitutions. Computational studies (e.g., DFT calculations) can map electron density distribution. Experimentally, compare reaction rates with analogs lacking the sulfonyl group (e.g., 4-methylphenylhydrazine). Kinetic data and Hammett plots (σ+\sigma^+ values) quantify substituent effects .

Q. How can structural modifications enhance the compound’s binding affinity to enzyme targets (e.g., DNA gyrase)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., hydrophobic pockets favoring methyl groups).
  • SAR Studies : Synthesize derivatives with varied substituents (e.g., halogens, methoxy) and assay inhibitory activity. For instance, replacing methylsulfonyl with trifluoromethyl () may alter binding kinetics .

Q. What strategies resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Methodology :

  • Meta-Analysis : Compare published data on analogs (e.g., 4-sulfonamidophenylhydrazine in ) to identify trends in substituent effects.
  • Controlled Assays : Replicate studies under standardized conditions (pH, concentration) to isolate variables. For example, discrepancies in antimicrobial activity may arise from assay media composition .

Q. Can computational models predict the environmental persistence or toxicity of this compound?

  • Methodology :

  • QSAR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation data from databases like ECOTOX.
  • Hydrolysis Studies : Monitor stability under varying pH (e.g., pH 2–12) to assess sulfonyl group lability. LC-MS identifies degradation products .

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